An In-depth Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS 333348-58-6)
An In-depth Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS 333348-58-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in research and drug discovery. Drawing upon available data and established principles of medicinal chemistry, this document details the compound's properties, a proposed synthesis protocol, and its potential biological context, offering a valuable resource for professionals in the field.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities.[1] Their chemical structure, characterized by a benzoyl group attached to a nitrogen atom, allows for diverse modifications, leading to compounds with applications as antipsychotics, antiemetics, and gastroprokinetics.[2][3] Notably, many substituted benzamides exhibit activity as modulators of dopamine receptors, highlighting their potential in the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6] N-(2,5-dichlorophenyl)-4-ethoxybenzamide belongs to this important class of molecules, and this guide will explore its specific characteristics and potential for further investigation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 333348-58-6 | Sigma-Aldrich |
| Molecular Formula | C15H13Cl2NO2 | PubChem[7] |
| Molecular Weight | 310.2 g/mol | PubChem[7] |
| IUPAC Name | N-(2,5-dichlorophenyl)-4-ethoxybenzamide | PubChem[7] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | PubChem[7] |
| InChI Key | PRQPWTUAFWLRJS-UHFFFAOYSA-N | PubChem[7] |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol | - |
Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide
Proposed Synthetic Pathway
The synthesis involves the reaction of an acyl chloride with an aniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.
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Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Mechanism of Action
Given that many substituted benzamides act on the central nervous system, it is plausible that N-(2,5-dichlorophenyl)-4-ethoxybenzamide could exhibit similar properties. The primary targets for this class of compounds are often dopamine receptors, particularly the D2 and D3 subtypes.[5][6]
Hypothetical Signaling Pathway
The following diagram illustrates the potential interaction of N-(2,5-dichlorophenyl)-4-ethoxybenzamide with the dopamine D2 receptor signaling pathway. As a hypothetical antagonist, it would block the binding of dopamine, thereby inhibiting the downstream signaling cascade.
Caption: Hypothetical antagonism of the Dopamine D2 receptor pathway.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activity of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a dopamine D2 receptor binding assay would be a logical first step.
Dopamine D2 Receptor Binding Assay Workflow
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of the test compound for the D2 receptor.
Caption: Workflow for a Dopamine D2 receptor binding assay.
Detailed Protocol for Dopamine D2 Receptor Binding Assay
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Membrane Preparation:
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Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
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Binding Assay:
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In a 96-well plate, add the following to each well:
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50 µL of cell membrane suspension.
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50 µL of [3H]Spiperone (a radiolabeled D2 antagonist) at a final concentration near its Kd.
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50 µL of varying concentrations of N-(2,5-dichlorophenyl)-4-ethoxybenzamide or a known D2 antagonist (for positive control) or buffer (for total binding).
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For non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
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Incubate the plate at room temperature for 60-90 minutes.
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Filtration and Scintillation Counting:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
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Place the filter discs in scintillation vials with scintillation cocktail.
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Count the radioactivity in a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Conclusion
N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a member of the pharmacologically significant class of substituted benzamides. While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known dopamine receptor modulators suggests a promising avenue for investigation. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the context of drug discovery and development, particularly in the area of neuroscience. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
- Ögren, S. O., & Fuxe, K. (1988). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 94(1), 1-10.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Neuropsychobiology, 50(2), 134-143.
- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 869300, 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. Retrieved February 13, 2026 from [Link].
- Kato, Y., et al. (1993). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 41(5), 869-875.
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- 3. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-dichloro-N-(4-ethoxyphenyl)benzamide | C15H13Cl2NO2 | CID 869300 - PubChem [pubchem.ncbi.nlm.nih.gov]
